Capsaicinol

Description

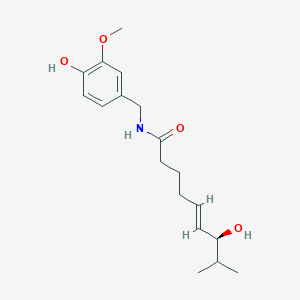

Structure

2D Structure

3D Structure

Properties

CAS No. |

137493-36-8 |

|---|---|

Molecular Formula |

C18H27NO4 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(E,7S)-7-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-5-enamide |

InChI |

InChI=1S/C18H27NO4/c1-13(2)15(20)7-5-4-6-8-18(22)19-12-14-9-10-16(21)17(11-14)23-3/h5,7,9-11,13,15,20-21H,4,6,8,12H2,1-3H3,(H,19,22)/b7-5+/t15-/m1/s1 |

InChI Key |

UBQXCFMZWQQSAZ-KEDPEKRHSA-N |

SMILES |

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |

Isomeric SMILES |

CC(C)[C@@H](/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |

Canonical SMILES |

CC(C)C(C=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |

Synonyms |

capsaicinol N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5-nonenamide N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5E-nonenamide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Capsaicinol

Occurrence of Capsaicinol in Capsicum Species

This compound, chemically known as N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5E-nonenamide, is a natural antioxidant found in the fruits of Capsicum frutescens L. researchgate.net. It is also identified as an ingredient present in hot red pepper researchgate.net. Despite its natural presence, obtaining this compound in sufficient quantities directly from natural sources has been noted as a challenge, suggesting its concentration might be lower or its extraction more complex compared to other capsaicinoids researchgate.net.

Advanced Extraction Techniques for Capsaicinoids

The isolation of capsaicinoids, including this compound, from Capsicum species relies on a variety of advanced extraction techniques. The overarching goals of these methodologies are to achieve higher extraction yields, reduce operational costs and time, and minimize environmental impact nih.gov. Common extraction techniques widely employed by researchers include maceration, magnetic stirring, enzymatic extraction, microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), Soxhlet (SOX), supercritical fluid extraction (SFE), and pressurized liquids extraction (PLE) europa.eu.

Solvent extraction (SE) is a fundamental method for separating chemical compounds based on their differential solubilities. This process involves mixing a solid matrix, such as dried pepper, with a liquid solvent to dissolve the target compounds, followed by phase separation wikipedia.orgbasicmedicalkey.com. Common organic solvents utilized for capsaicinoid extraction include methanol, ethanol (B145695), acetone, acetonitrile (B52724), hexane (B92381), ethyl acetate (B1210297), and tetrahydrofuran (B95107) europa.euwikipedia.orgbasicmedicalkey.comnih.govresearchgate.netjst.go.jp.

Soxhlet Extraction: A traditional and widely applied method, Soxhlet extraction involves continuous solvent cycling to extract compounds. While effective, it can be time-consuming and energy-intensive, sometimes yielding lower capsaicinoid amounts compared to more modern techniques wikipedia.orgbasicmedicalkey.com. Studies have shown that solvents like hexane and ester can result in higher capsaicinoid yields due to the non-polar characteristics of capsaicinoids, which exhibit a greater affinity for low-polarity solvents researchgate.net.

Maceration: This conventional solid/liquid extraction technique involves soaking the plant material in a solvent, with ethanol, acetone, and acetonitrile being common choices wikipedia.orgjst.go.jp.

Pressurized Liquid Extraction (PLE): Also known as pressurized hot water extraction (PHWE) when water is the solvent, PLE employs high temperatures and pressures to enhance the extraction efficiency of capsaicinoids using solvents such as water, methanol, and ethanol europa.euwikipedia.org. This method has been shown to achieve high yields of capsaicinoids europa.eu.

Supercritical Fluid Extraction (SFE) has emerged as a preferred alternative to traditional methods for extracting bioactive compounds due to its numerous advantages. These include the use of moderate temperatures, reduced energy consumption, and the production of high-purity extracts europa.euwikipedia.org. Carbon dioxide (CO2) is the most frequently used supercritical solvent in SFE processes for capsaicinoids, owing to its low cost, non-toxicity, non-flammability, inertness, and high extraction capacity europa.euwikipedia.org.

While SFE yields can be comparable to or slightly lower than those obtained by organic solvent extraction, SFE offers benefits such as shorter extraction times and fewer interfering peaks in chromatograms. For instance, over 85% of total capsaicinoids can be obtained within 135 minutes during pilot-scale SFE from Capsicum frutescens. The efficiency of SFE can be further enhanced by assisting it with ultrasound, which has been shown to increase the global yield (e.g., up to 77% for malagueta pepper) and improve the SFE rate.

Assisted extraction methods, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), combine physical treatments with traditional solvent extraction to improve efficiency europa.euwikipedia.org. These techniques offer significant advantages, including shorter extraction times, reduced solvent consumption, higher extraction rates, and lower costs compared to conventional methods wikipedia.org.

Ultrasound-Assisted Extraction (UAE): UAE is a simple and cost-effective method that enhances extraction efficiency through the cavitation phenomenon produced by ultrasonic waves in the solvent. It has been reported to improve the yield of bioactive compounds by 6-35% compared to conventional processes. Methanol and ethanol are frequently used as effective solvents in UAE, with optimal extraction conditions typically involving temperatures between 30-60°C and extraction times of 10-20 minutes.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave radiation to rapidly heat solvents and plant tissues, thereby accelerating the extraction process and increasing extraction kinetics wikipedia.org. MAE can significantly increase capsaicinoid yields, in some cases doubling them, and substantially reduce extraction time compared to traditional reflux or shaken flask methods wikipedia.org. Acetone, methanol, and ethanol are common solvents used in MAE wikipedia.org. Optimal conditions for MAE involve specific microwave power, extraction time, temperature, and solvent choice wikipedia.org.

Beyond established methods, several emerging strategies are being explored for the efficient extraction of vanilloid compounds like capsaicinoids.

Pressurized Hot Water Extraction (PHWE): This method uses water as an environmentally friendly solvent at high temperatures and pressures, offering a green alternative for capsaicinoid extraction with the potential for high yields europa.euwikipedia.org.

Enzymatic Extraction: Employing enzymatic extracts, such as those derived from Rhizopus nigricans, can soften plant cell walls and facilitate the degradation of the matrix, leading to higher capsaicinoid extraction yields, sometimes exceeding 85% europa.eubasicmedicalkey.com.

Aqueous Two-Phase System (ATPS): ATPS, often combined with chromatographic techniques, is used for the preparation of high-purity capsaicin (B1668287), indicating its potential for isolating specific vanilloid compounds wikipedia.orgbasicmedicalkey.com.

Nanoemulsions: For hydrophobic compounds like capsaicinoids, nanoemulsions can enhance their dispersion in aqueous solutions. This approach provides superior stability and increases the solubilization of the extracted lipid compounds. Studies have shown that emulsifiers like sorbitan (B8754009) monooleate can achieve comparable or even greater extraction effectiveness than conventional organic solvents nih.gov.

Data Tables

Table 1: Example Capsaicin and Dihydrocapsaicin (B196133) Content in Selected Capsicum Varieties (µg/g dry weight) nih.gov

| Capsicum Variety | Capsaicin (µg/g dry weight) | Dihydrocapsaicin (µg/g dry weight) | Source |

| Hot Chili | 4249.0 ± 190.3 | 4482.2 ± 35.6 | nih.gov |

| Red Chili | 309.3 ± 4.2 | 238.2 ± 2.6 | nih.gov |

| Green Chili | 138.5 ± 5.2 | 146.4 ± 4.2 | nih.gov |

| Serrano | 4760 | 10140 | |

| De árbol | 5218 | 6247 | |

| Chiltepín | 15360 | 13390 | |

| Dzhulyunska shipka 1021 | 420 | 430 | |

| Trinidad Scorpion Moruga | 42880 | 18090 |

Chemical and Chemoenzymatic Synthesis of Capsaicinol

Classical Chemical Synthesis Approaches for Capsaicinol

Classical chemical synthesis methods for capsaicinoids, including this compound, often involve the condensation of a vanillylamine (B75263) derivative with an appropriate fatty acid or its activated derivative. mdpi.comherts.ac.uk Historically, industrial production of capsaicin (B1668287) and its analogues has utilized reactions between chlorinated fatty acids and amines at elevated temperatures (140-170 °C) and moderate pressure. mdpi.comnih.gov While effective for large-scale production, these methods can involve toxic reagents and harsh conditions. mdpi.comnih.gov

For instance, the synthesis of vanillyl nonanoate (B1231133), a model capsinoid, has been achieved through chemoselective esterification of phenolic acids with alcohols. One such method involved the reaction of vanillyl alcohol and nonanoic acid in tetrahydrofuran (B95107), utilizing equimolar amounts of diisopropyl azodicarboxylate and triphenyl phosphine, yielding 67% of the product after 24 hours at room temperature. mdpi.com Another study used cerium(III) chloride as a catalyst for selective esterification of phenolic alcohols, achieving a 70% yield of vanillyl nonanoate. mdpi.comacs.org

Novel Synthetic Pathways for this compound Analogues

Recent advancements have focused on developing more efficient and selective synthetic routes for this compound and its analogues, often incorporating milder conditions and higher yields.

A notable novel method for this compound synthesis involves the allylic oxidation of capsaicin, particularly using palladium acetate (B1210297) (Pd(OAc)₂). tandfonline.comtandfonline.com This single-step reaction converts capsaicin to (±)-Capsaicinol acetate, though initial yields were reported to be around 7.2%. tandfonline.comtandfonline.comnih.gov The process involves the rearrangement of an olefin and subsequent hydroxylation at the allylic position. tandfonline.com Optimization studies have been conducted to improve reaction yields by varying parameters such as temperature, reactant ratios, choice of metal acetates, and solvents. tandfonline.com Palladium(II) acetate is known to oxidize olefins to various products, including allylic acetates with rearranged olefins, making it a suitable reagent for this transformation. tandfonline.comucl.ac.uk

Table 1: Example of Palladium Acetate-Mediated this compound Synthesis

| Starting Material | Reagent | Product | Yield | Conditions | Reference |

| Capsaicin | Palladium Acetate (Pd(OAc)₂) | (±)-Capsaicinol acetate | 7.2% | Acetic acid, room temperature, single step | tandfonline.comtandfonline.comnih.gov |

Amidation reactions are crucial for synthesizing capsaicinoid analogues, forming the characteristic amide bond. These reactions often involve the condensation of vanillylamine with various fatty acid derivatives. mdpi.comnih.gov Lipase-catalyzed amidation reactions have been explored as a greener alternative to traditional chemical methods, offering advantages such as the use of non-toxic reagents and substrate specificity. mdpi.comnih.govnih.gov

Kobata and colleagues conducted studies on the synthesis of capsaicin analogues using amidation reactions catalyzed by different lipases. mdpi.comnih.gov In these trials, vanillylamine was condensed with fatty acid derivatives in an oleose phase, resulting in capsaicin yields of 40-59% and various analogues with 4-18 carbons at yields of 2-44%. mdpi.comnih.govnih.gov This approach has also been used to synthesize non-pungent analogues by reacting vanillylamine with natural oils in various reaction media, such as n-hexane. mdpi.comnih.gov

Table 2: Yields from Lipase-Catalyzed Amidation for Capsaicin Analogues

| Substrate (Amine) | Substrate (Fatty Acid Derivative) | Catalyst | Product Type | Yield Range | Reference |

| Vanillylamine | Fatty acid derivatives | Lipases | Capsaicin analogues | 2-44% | mdpi.comnih.govnih.gov |

| Vanillylamine | Natural oils | Lipases | Non-pungent analogues | Not specified | mdpi.comnih.gov |

Castillo and co-workers synthesized capsaicin analogues with varying acyl chain lengths and chemical substituents on the aromatic ring, yielding both pungent and very low pungency analogues. mdpi.com Flow synthesis approaches have also been developed for capsaicin and its derivatives, involving N-acylation of benzylamines with carboxylic acids, which can be challenging due to the need for carboxylic acid activation. acs.org

Enzymatic and Chemoenzymatic Synthesis Strategies for this compound and its Derivatives

Enzymatic and chemoenzymatic synthesis offers significant advantages over purely chemical methods, including milder reaction conditions, high specificity, and reduced environmental impact. mdpi.comnih.gov Lipases are frequently employed for these syntheses due to their ability to catalyze esterification and amidation reactions. acs.orgnih.govnih.gov

For instance, the enzymatic synthesis of capsinoids, which are ester analogues of capsaicinoids, has been achieved through lipase-catalyzed esterification of vanillyl alcohol with fatty acid derivatives in organic solvents. acs.orgnih.gov Novozym 435, a commercially available lipase, has proven particularly effective, yielding vanillyl nonanoate (a model capsinoid) at 86% in 20 hours under optimized conditions (50 mM vanillyl alcohol, 50 mM methyl nonanoate in dioxane at 25 °C). nih.gov Various capsinoid homologues with acyl chain lengths from C6-C18 were synthesized with yields ranging from 64-86%. nih.gov Natural capsinoids like capsiate (B39960) and dihydrocapsiate (B147844) were obtained at 60% and 59% isolated yields, respectively, using a scaled-up reaction. nih.gov

Table 3: Enzymatic Synthesis of Capsinoids with Novozym 435

| Reactants | Catalyst | Product | Yield | Conditions | Reference |

| Vanillyl alcohol, methyl nonanoate | Novozym 435 | Vanillyl nonanoate | 86% | Dioxane, 25 °C, 20 h | nih.gov |

| Vanillyl alcohol, fatty acid methyl esters | Novozym 435 | Capsinoid homologues (C6-C18) | 64-86% | Optimized conditions (as above) | nih.gov |

| Vanillyl alcohol, specific fatty acid derivatives | Novozym 435 | Capsiate, Dihydrocapsiate | 60%, 59% | Optimized conditions, 400-fold scale reaction | nih.gov |

Chemoenzymatic strategies combine chemical steps with enzymatic catalysis to leverage the strengths of both. An example is the efficient chemoenzymatic synthesis of phenylacetylrinvanil, an ultrapotent capsaicinoid, which involves chemoselective vanillylamine aminolysis catalyzed by Candida antarctica lipase-B (CaLB). researchgate.netunam.mx This approach can achieve high global yields, such as 70% for phenylacetylrinvanil, by carefully sequencing chemical and enzymatic steps. researchgate.net The complexity of vanillylamide synthesis, often complicated by the presence of both amino and phenolic hydroxyl groups on vanillylamine, can be addressed by such selective enzymatic steps. researchgate.net

Regio- and Stereoselective Synthesis of this compound Isomers

Controlling regio- and stereoselectivity is crucial in synthesizing complex molecules like this compound, which can exist as various isomers. While the provided search results directly mention (±)-Capsaicinol acetate synthesis via allylic oxidation, implying a racemic mixture, tandfonline.comtandfonline.comnih.gov the broader field of capsaicinoid synthesis emphasizes the importance of stereocontrol.

For example, the allylic oxidation of capsaicin by palladium acetate yields the 7-O-acetate of (±)-Capsaicinol along with its isomers, where the olefin's rearrangement and subsequent hydroxylation at the allylic position convert capsaicin to this compound. tandfonline.com The formation of allylic acetate in preference to enol acetate is influenced by the addition of ions to the olefin following Markovnikov's rule. tandfonline.com

In general, strategies for regioselective synthesis in organic chemistry aim to direct reactions to specific positions on a molecule, while stereoselective synthesis focuses on forming a particular stereoisomer (e.g., enantiomer or diastereomer) over others. scripps.eduuni-lj.si For capsaicinoids, the trans isomer is typically found in nature, and synthetic efforts often aim to maintain or achieve this specific stereochemistry. nih.gov The development of methods for enantioenriched allylic amines, which are valuable synthetic intermediates, suggests potential for future stereoselective synthesis of this compound isomers. nih.gov

Synthetic Strategies for this compound Analogues with Modified Side Chains or Aromatic Moieties

Modifying the side chains or aromatic moieties of capsaicinoids is a common strategy to explore new compounds with altered biological activities or improved properties. uodiyala.edu.iqresearchgate.netnih.govresearchgate.net

Side Chain Modifications: The length and branching of the alkyl side chain significantly influence the properties of capsaicinoids, including pungency. uodiyala.edu.iq Synthetic efforts have focused on creating analogues with varying acyl chain lengths, typically from C4 to C18. mdpi.comnih.govresearchgate.net For instance, lipase-catalyzed amidation reactions have successfully produced capsaicin analogues with fatty acid derivatives ranging from 4 to 18 carbons. mdpi.com Similarly, enzymatic synthesis of capsinoid homologues has yielded compounds with acyl chain lengths from C6-C18. nih.gov These modifications can lead to compounds with different lipophilic properties and biological activities. researchgate.net

Aromatic Moiety Modifications: Alterations to the aromatic ring (vanillyl group) are also explored. For example, changes such as introducing dimethoxy or dioxy methylene (B1212753) groups, or shifting the position of substituents on the aromatic moiety, can significantly impact pungency and other biological effects. uodiyala.edu.iq Researchers frequently explore structural modifications in specific regions of capsaicin analogues to enhance their pharmacological activities. nih.govresearchgate.net Manipulations in regions involving both the aromatic ring and the side chain have been shown to manifest a diverse array of effects, expanding the therapeutic applications of capsaicin-like compounds. nih.govresearchgate.net The synthesis of such analogues often involves the condensation of modified vanillylamine derivatives with various fatty acid derivatives. mdpi.comnih.govresearchgate.net

Structure Activity Relationships of Capsaicinol and Its Analogues

Structural Regions and their Contributions to Capsaicinoid Activity (Aromatic Ring, Amide Bond, Hydrophobic Side Chain)

Aromatic Ring (A-region) : The aromatic ring, specifically the substituents at positions 3 and 4, is fundamental for potent agonist activity of capsaicinoids. The phenolic 4-hydroxyl (4-OH) group on this ring is particularly important, serving as a hydrogen bond donor or acceptor, which is key for agonist activity. Its removal can abolish capsaicin (B1668287) activity. Furthermore, the methoxy (B1213986) and hydroxy substituents located ortho to the benzene (B151609) ring significantly influence the antioxidant properties of these compounds.

Amide Bond (B-region) : The amide bond acts as a crucial linker or "neck" region, connecting the aromatic head to the hydrophobic tail. This dipolar region plays a vital role in the specific binding of capsaicinoids to TRPV1. For instance, the amide oxygen of capsaicin forms a hydrogen bond with residues like Tyr551 or Thr550 in the TRPV1 receptor, which is essential for stabilizing the ligand-receptor interaction and granting binding specificity. The amide group is considered an indispensable functional group for capsaicin's activity.

Hydrophobic Side Chain (C-region) : The hydrophobic side chain, or "tail," engages in van der Waals interactions within the hydrophobic pocket of the TRPV1 receptor. The hydrophobicity of this region is a primary determinant of activity, tolerating variations in chain length from as few as five to as many as 15 carbons without drastically altering activity. However, optimal potency is typically observed with side chains comprising 8 to 12 carbon atoms. Minor alterations in carbon chain length or tail polarity generally result in only slight reductions in the molecule's potency.

Impact of Hydroxylation on the Acyl Moiety on Receptor Affinity and Biological Activity (Capsaicinol vs. Capsaicin)

This compound, chemically known as N-(4-hydroxy-3-methoxybenzyl)-7-hydroxy-8-methyl-5E-nonenamide, is a capsaicinoid found in Capsicum frutescens L. that exhibits antioxidant properties comparable to capsaicin and α-tocopherol. Despite its structural similarity to capsaicin, this compound is notably less pungent.

A key structural difference contributing to this reduced activity is the presence of a hydroxyl group on its acyl moiety. Research indicates that even a single hydroxylation on the acyl tail of capsaicinoids can lead to a substantial decrease in potency towards TRPV1, often reducing it by more than 100-fold.

For this compound, its effectiveness in activating TRPV1 is considerably weaker than that of capsaicin. While capsaicin demonstrates an EC50 of 0.017 µM, this compound's EC50 is 1.1 µM. This diminished potency is primarily attributed to the decrease in hydrophobicity caused by the hydroxylation of the acyl moiety. The acyl moiety binding site within the transmembrane region of TRPV1 necessitates a specific level of hydrophobicity for optimal affinity. The introduction of a polar hydroxyl group in this predominantly hydrophobic region likely hinders its effective interaction with the receptor, thereby reducing its affinity and biological activity. This hydroxylation pathway also plays a role in the detoxification of capsaicinoids, leading to metabolites that are inactive.

Table 1: Comparison of TRPV1 Activation Potency (EC50) for this compound and Capsaicin

| Compound | EC50 (µM) | Relative Potency (vs. Capsaicin) |

| Capsaicin | 0.017 | 1.0 (Reference) |

| This compound | 1.1 | ~0.015 (approx. 65x weaker) |

Note: Data derived from TRPV1 activation assays.

Influence of Side Chain Length and Saturation on Activity Profiles

Capsaicinoids are amides formed through the condensation of vanillylamine (B75263) with various fatty acids, leading to diverse side chain lengths and saturation levels. These variations significantly influence their activity profiles.

The optimal side chain length for potent capsaicinoid activity is generally found to be between 8 and 9 carbon atoms. Capsaicin and dihydrocapsaicin (B196133), which are the most abundant and potent capsaicinoids in chili peppers, account for approximately 90% of the total capsaicinoid content and differ only in the saturation of their acyl group. This highlights that saturation or unsaturation of the side chain, while maintaining a similar carbon count, results in only minor reductions in potency.

However, significant deviations from this optimal length can lead to a marked decrease in activity. Capsaicinoids with side chains 2 to 5 carbons shorter than capsaicin's have shown considerably reduced potency, ranging from 15-fold lower to almost no activity. Conversely, N-vanillyl-acylamides (NVAs) with very long acyl chains, exceeding 18 carbons, may not elicit any stimulus. This suggests a specific requirement for the hydrophobic tail to fit within the TRPV1 binding pocket for effective interaction.

Role of Stereochemistry in this compound's Biological Interactions

The stereochemistry of capsaicinoids can influence their biological interactions. Capsaicin itself predominantly exists in the trans isomeric form, likely due to steric hindrance that would occur in the cis configuration.

In the case of this compound, it has been synthesized as a racemic mixture, (±)-capsaicinol. Investigations into its TRPV1 activation potency revealed no discernible difference between the enantiomers and the racemic mixture. This observation suggests that the recognition site for the side chain of vanilloids by TRPV1 might be relatively "loose" or less stereospecific, allowing both enantiomers of this compound to activate the receptor with comparable effectiveness. The vanillyl moiety's recognition site is located in the N- and C-terminal cytosolic tails of the TRPV1 membrane protein, while the acyl moiety's binding site is in the transmembrane region, requiring specific hydrophobicity. The flexibility or "looseness" in the side chain recognition could accommodate different stereoisomers without significant loss of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their observed biological activities. This methodology is valuable for predicting the activity of novel compounds and identifying key structural features that contribute to their efficacy, thereby guiding rational drug design.

While QSAR models have been successfully developed for various capsaicin and capsazepine (B1668289) derivatives to understand their interactions with targets like TRPV1 or for immunomodulatory and anti-inflammatory activities, specific QSAR studies focusing solely on this compound derivatives were not found in the provided search results. However, the principles of QSAR are broadly applicable to the capsaicinoid family. For instance, QSAR studies on capsaicin analogues have helped delineate the importance of the vanilloid ring pharmacophore and the hydrophobic alkyl side-chain for maximal potency at TRPV1. Such models typically analyze descriptors related to the aromatic ring, amide bond, and hydrophobic side chain to correlate structural variations with changes in activity. The absence of specific QSAR data for this compound derivatives in the current literature suggests a potential area for future research to precisely quantify the impact of its unique hydroxylation on its activity profile.

Molecular Targets and Receptor Binding Mechanisms of Capsaicinol

Primary Receptor Interaction: Transient Receptor Potential Vanilloid 1 (TRPV1)

Capsaicinol's primary molecular target, similar to other capsaicinoids, is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This non-selective cation channel plays a crucial role in the sensation of heat and pain, and its activation by vanilloids leads to an influx of calcium ions, initiating a signaling cascade.

Studies have investigated the binding affinity and efficacy of this compound at the TRPV1 receptor. The effectiveness of (±)-capsaicinol in activating TRPV1 has been determined with an EC50 (half maximal effective concentration) of 1.1 µM nih.govnih.govnih.govmdpi.com. While it acts as an agonist, its efficacy in TRPV1 activation is reported to reach approximately 75% of that observed with capsaicin (B1668287) nih.govnih.govnih.govmdpi.com.

A comparative analysis reveals distinct differences in the potency and efficacy between this compound and capsaicin at the TRPV1 receptor. This compound exhibits a weaker potency in TRPV1 activation (EC50 = 1.1 µM) compared to capsaicin (EC50 = 0.017 µM) nih.govnih.govnih.govmdpi.com. This indicates that capsaicin is significantly more potent in activating the channel. Despite this difference in potency, the maximal efficacy of this compound is considerable, reaching 75% of capsaicin's maximal response nih.govnih.govnih.govmdpi.com.

The physiological manifestation of these differences is also evident in their effects on adrenaline secretion. Intravenous administration of (±)-capsaicinol in anesthetized rats dose-dependently enhanced adrenaline secretion from the adrenal gland nih.govnih.govnih.govmdpi.com. However, the response to a 5 mg/kg dose of (±)-capsaicinol was comparable to that of a 0.05 mg/kg dose of capsaicin, suggesting that this compound is approximately 50 to 100 times less effective in inducing adrenaline secretion than capsaicin nih.govnih.govnih.govmdpi.com. This aligns with the observation that this compound is less pungent than capsaicin, and their relative pungency correlates with their effectiveness in inducing TRPV1-related actions nih.govnih.govnih.govmdpi.com.

Table 1: Comparative TRPV1 Activation Data for this compound and Capsaicin

| Compound | EC50 at TRPV1 (µM) | Efficacy (% of Capsaicin) | Relative Pungency (vs. Capsaicin) | Relative Effectiveness in Adrenaline Secretion (vs. Capsaicin) |

| This compound | 1.1 nih.govnih.govnih.govmdpi.com | 75% nih.govnih.govnih.govmdpi.com | Less pungent mdpi.com | Approximately 50-100 times lower nih.govnih.govnih.govmdpi.com |

| Capsaicin | 0.017 nih.govnih.govnih.govmdpi.com | 100% | High | High |

Molecular docking and simulation studies have provided significant insights into how capsaicinoids interact with the TRPV1 channel, although specific studies focusing solely on this compound are less commonly detailed in the provided literature. These studies often focus on capsaicin due to its high potency and serve as a model for understanding other capsaicinoid interactions.

Capsaicin, for instance, binds to an intracellular site within the human TRPV1 (hTRPV1) channel nih.govmdpi.commdpi.com. The vanilloid binding pocket (VBP) is situated between the flexible S3 region and the voltage sensor segment of the channel nih.gov. Within this pocket, capsaicin typically adopts a "head-down tail-up" orientation nih.govresearchgate.netresearchgate.net. The hydrophobic tail of capsaicin is involved in Van der Waals interactions that contribute to binding affinity, while the vanillyl head group forms hydrogen bonds with specific amino acid residues within the channel nih.gov. The vanilloid pocket itself is dynamic, with its size and accessibility varying depending on the bound ligand (e.g., apo state, capsaicin-bound, or resiniferatoxin-bound) researchgate.net. These computational approaches are crucial for elucidating the precise atomic-level interactions and guiding the design of novel TRPV1 modulators researchgate.netnih.gov. Given the structural similarity between this compound and capsaicin, it is plausible that this compound interacts with the TRPV1 channel in a comparable fashion, albeit with differences in specific interactions that account for its lower potency and efficacy.

Extensive research, primarily through mutagenesis and structural studies of capsaicin-TRPV1 interactions, has identified several key amino acid residues within the TRPV1 binding pocket critical for capsaicinoid recognition and channel activation. These residues are generally conserved across species and contribute to the distinct binding modes and functional outcomes.

Key residues identified include:

Tyr511 (Y511): Located in the S3 transmembrane helix, Tyr511 is a highly conserved residue crucial for the vanilloid-mediated response and plays a role in regulating the deactivation kinetics of the channel mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. Mutations at this position, such as Y511A, can significantly reduce binding affinity without substantially affecting activation gating.

Ser512 (S512): Also located in the S3 segment, Ser512 is critical for capsaicin-induced TRPV1 activation nih.govmdpi.comresearchgate.net.

Arg557 (R557): This residue is essential for forming hydrogen bonds with TRPV1 agonists and may act as a critical switch between agonism and antagonism.

Glu570 (E570) / Glu571 (E571): Located in the S4-S5 linker, Glu570 (or E571 depending on numbering) forms hydrogen bonds with the hydroxyl group in the capsaicin head nih.govnih.gov.

Met547 (M547) and Thr550 (T550): These residues in the S4 segment are also essential for the agonistic effect of capsaicin researchgate.netnih.govresearchgate.net.

Other important residues that contribute to the hydrophobic and polar interactions within the vanilloid binding pocket include Leu515, Leu518, Phe543, Leu553, Ile569, Ile573, Phe587, Phe591, Ala665, Leu669, and Thr671 mdpi.comnih.govresearchgate.netresearchgate.net.

The vanilloid binding pocket itself is formed by segments S3, S4, and the S4-S5 linker from one TRPV1 subunit, along with contributions from S5 and S6 of an adjacent subunit. This intricate arrangement of amino acids facilitates the specific recognition and binding of capsaicinoids, leading to channel activation.

Investigation of Other Potential Molecular Targets of this compound

While TRPV1 is the most extensively studied molecular target of this compound and other capsaicinoids, research has also explored their interactions with other biological molecules, particularly enzymes, that could contribute to their broader physiological effects.

Current scientific literature, based on the conducted searches, primarily details the interactions of capsaicin with various enzymatic targets, rather than specifically this compound.

Carbonic Anhydrase (CA) Isoforms: Capsaicin has been identified as a potent inhibitor of several human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IX, and hCA XII, with inhibition constants (Ki) in the micromolar range mdpi.commdpi.com. These enzymes play crucial roles in pH regulation and are implicated in various physiological and pathological processes, including cancer mdpi.commdpi.com. However, direct evidence of this compound's inhibitory activity against carbonic anhydrase isoforms was not found in the search results.

NADH Oxidase: Research indicates that capsaicin can inhibit or stimulate cancer-specific forms of NADH oxidase found in the sera and urine of cancer patients nih.govnih.govresearchgate.net. This capsaicin-responsive NADH oxidase activity is notably absent in individuals without cancer nih.govnih.gov. Despite these findings for capsaicin, there is no direct information available in the provided search results regarding this compound's interaction with NADH oxidase.

SIRT1: Capsaicin has been shown to directly engage with and suppress the deacetylase activity of Sirtuin 1 (SIRT1) nih.govnih.govresearchgate.net. This interaction can lead to enhanced acetylation of proteins like cortactin and β-catenin, impacting cellular processes such as migration, particularly in cancer cells nih.govnih.gov. However, specific studies detailing this compound's direct interaction or inhibitory effects on SIRT1 were not identified in the current literature.

While this compound shares structural similarities with capsaicin and exhibits similar TRPV1-related physiological effects, direct research on this compound's specific interactions with enzymatic targets such as carbonic anhydrase isoforms, NADH oxidase, and SIRT1 appears to be limited in the current scientific literature. Future research may explore these potential enzymatic targets for this compound to fully understand its comprehensive biological profile.

Transcription Factors and Kinases

Current detailed research specifically focusing on this compound's direct modulation of transcription factors and kinases as molecular targets in mammalian or human biological systems is limited within the reviewed scientific literature. While some broader reviews or phytochemical databases might broadly categorize this compound as possessing "protein kinase inhibitor" activity, specific mechanistic details, such as affected pathways, binding sites, or quantitative data, are not extensively documented ontosight.ai.

It is important to distinguish this from the role of transcription factors in the biosynthesis of capsaicinoids (a class of compounds that includes this compound) within plants. Studies in Capsicum annuum (pepper) have identified various MYB transcription factors (e.g., CaMYB31, CaMYB37, CcMYB330) that play crucial regulatory roles in the synthesis pathway of capsaicinoids, influencing their accumulation tandfonline.comnih.govresearchgate.net. However, these studies describe the regulation of the compound's production rather than this compound's action as a modulator of transcription factors or kinases in a biological target system.

Other Membrane Receptors and Ion Channels

This compound has been shown to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-characterized non-selective cation channel and a primary target of capsaicin. TRPV1 is known for its role in sensing heat and contributing to pain sensation.

Research indicates that (±)-Capsaicinol is an activator of TRPV1, albeit with lower potency and pungency compared to capsaicin. The effectiveness of (±)-Capsaicinol in activating TRPV1 was quantified with an EC50 value of 1.1 µM, which is considerably weaker than that of capsaicin (EC50 = 0.017 µM). Despite this difference in potency, the efficacy of (±)-Capsaicinol in activating TRPV1 reached approximately 75% of that of capsaicin.

The structural differences between this compound and capsaicin, particularly the presence of an additional hydroxyl group at the 7-position and a different olefin position (5-position instead of 6-position) in this compound, contribute to its distinct pharmacological profile. Notably, this compound exhibits lower lipophilicity than capsaicin, a physicochemical property that can influence its accessibility to the receptor and, consequently, its potency. The relative pungency of this compound aligns with its relative effectiveness in inducing TRPV1-related actions.

Table 1: TRPV1 Activation by this compound vs. Capsaicin

| Compound | EC50 (µM) | Efficacy (relative to Capsaicin) | Pungency (relative to Capsaicin) |

| (±)-Capsaicinol | 1.1 | 75% | Less pungent |

| Capsaicin | 0.017 | 100% | Pungent |

Cellular and Subcellular Mechanisms of Action of Capsaicinol in Vitro and Pre Clinical

Modulation of Cellular Signaling Pathways

Capsaicin (B1668287) exerts its biological effects by interacting with and modulating several key intracellular signaling pathways that are fundamental to cell proliferation, survival, and inflammation.

The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways are crucial for regulating cell growth, differentiation, and survival. nih.govyoutube.com Capsaicin has been shown to interfere with these cascades in various cancer cell models.

In osteosarcoma cells, capsaicin treatment led to the inactivation of ERK1/2 and p38, two key components of the MAPK pathway, which was associated with an inhibition of cell proliferation. nih.gov Conversely, at higher concentrations that induce apoptosis, an activation of the JNK pathway, another branch of the MAPK family, was observed. nih.gov In human renal carcinoma cells, capsaicin was also found to mediate caspase activation and induce apoptosis through the p38 and JNK MAPK pathways. nih.gov

The PI3K/AKT/mTOR signaling pathway, which is hyperactivated in many malignant neoplasms, is another target of capsaicin. nih.govmdpi.com In human pancreatic cancer cells, capsaicin induces cell death through the activation of the PI3K/Akt signaling pathway. ewadirect.com Furthermore, studies in breast cancer cells have demonstrated that capsaicin-mediated inhibition of cell viability is associated with the suppression of the PI3K/Akt signaling pathway. nih.gov

| Cell Type | Pathway Component | Effect of Capsaicin | Observed Outcome | Reference |

|---|---|---|---|---|

| Osteosarcoma Cells | ERK1/2, p38 (MAPK) | Inactivation | Inhibition of proliferation | nih.gov |

| Osteosarcoma Cells | JNK (MAPK) | Activation (at high concentrations) | Apoptosis induction | nih.gov |

| Human Renal Carcinoma Cells | p38, JNK (MAPK) | Activation | Caspase activation, apoptosis | nih.gov |

| Human Pancreatic Cancer Cells (PANC-1) | PI3K/Akt | Activation | Cell death | ewadirect.com |

| Breast Cancer Cells | PI3K/Akt | Suppression | Inhibition of cell viability | nih.gov |

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, cell survival, and proliferation. nih.gov Capsaicin has demonstrated a significant inhibitory effect on the NF-κB pathway. nih.govhogrefe.com In macrophages stimulated with lipopolysaccharide (LPS), capsaicin reduced the secretion of inflammatory cytokines like TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. nih.govhogrefe.com This anti-inflammatory effect is achieved, in part, by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govexlibrisgroup.com By inhibiting IκBα degradation, capsaicin suppresses the translocation of the active NF-κB p65 subunit to the nucleus. nih.govresearchgate.net This mechanism has been observed in various cell types, including esophageal squamous cell carcinoma cells and prostate cancer cells. nih.govresearchgate.net

| Cell Type | Key Molecular Event | Resulting Effect | Reference |

|---|---|---|---|

| Macrophages | Inhibition of NF-κB p65 phosphorylation | Reduced secretion of TNF-α and IL-6 | nih.govhogrefe.com |

| Esophageal Squamous Carcinoma Cells | Inhibition of p-IκBα expression | Suppressed translocation of NF-κB p65 to the nucleus | nih.gov |

| Prostate Cancer Cells (PC-3) | Inhibition of TNF-induced IκBα degradation | Prevention of p65 nuclear migration | researchgate.net |

| Salivary Gland Epithelial Cells | Inhibition of IκB-α degradation and phosphorylation | Inhibition of pro-inflammatory cytokine release | exlibrisgroup.com |

The p53 tumor suppressor protein, often called the "guardian of the genome," plays a pivotal role in cell cycle arrest and apoptosis following cellular stress. nih.gov Research indicates that capsaicin can exert its antitumor activity in a p53-dependent manner. nih.gov In human colon cancer cells, capsaicin treatment led to an increase in p53 expression in a time- and dose-dependent manner. nih.gov It was found to stabilize and activate p53 by dissociating it from MDM2, a protein that targets p53 for degradation. nih.gov This stabilization of p53 enhances its transcriptional activity, leading to the upregulation of downstream targets like p21, which induces cell cycle arrest, and Bax, a pro-apoptotic protein. researchgate.netnih.gov Capsaicin-induced cell cycle arrest, often at the G0/G1 or G2/M phase, has been observed in multiple cancer cell lines, including osteosarcoma and prostate cancer. nih.govresearchgate.net

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. researchgate.netmdpi.com Capsaicin has been identified as an inhibitor of this pathway. In breast cancer cells, capsaicin was shown to suppress the PI3K/Akt/Wnt/β-catenin signaling pathway, which contributed to its inhibitory effect on cell viability and migration. nih.gov Similarly, in prostate cancer stem cells, capsaicin suppressed the expression of key components of the pathway, including Wnt-2 and β-catenin, and downregulated target genes like c-myc and cyclinD1. nih.gov The activation of the Wnt/β-catenin pathway could even ameliorate the growth inhibition induced by capsaicin, suggesting that this pathway is a key mediator of its anti-cancer effects. nih.gov

Investigation of Cell Death Mechanisms

Capsaicin's ability to induce cell death, primarily through apoptosis, is a central aspect of its anti-cancer potential. It triggers this programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism of capsaicin-induced cell death. nih.gov This pathway is initiated by various intracellular stress signals that lead to the permeabilization of the mitochondrial membrane. nih.gov Capsaicin treatment has been shown to disrupt the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.govdntb.gov.ua Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the execution of the apoptotic program. nih.gov

| Apoptotic Pathway | Key Event Triggered by Capsaicin | Downstream Consequence | Reference |

|---|---|---|---|

| Intrinsic (Mitochondrial) | Dissipation of mitochondrial membrane potential (ΔΨm) | Release of cytochrome c into the cytosol | nih.govnih.gov |

| Intrinsic (Mitochondrial) | Release of cytochrome c | Activation of caspase-9 and caspase-3 | nih.gov |

| ER Stress-Mediated | Induction of ER stress (increased GRP78/Bip, etc.) | Increased cytosolic Ca2+ and calpain activation | researchgate.net |

| ER Stress-Mediated | Calpain activation | Cleavage of Bid, translocation to mitochondria | researchgate.net |

| Extrinsic (Death Receptor) | Formation of Death-Inducing Signaling Complex (DISC) | Activation of caspase-8 | nih.gov |

Autophagy Modulation in Cellular Contexts

Capsaicin has been identified as a modulator of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. spandidos-publications.com This process is crucial for maintaining cellular homeostasis, and its modulation can impact cell survival and death. spandidos-publications.com In various cancer cell lines, capsaicin treatment has been shown to induce autophagy. nih.govresearchgate.net For instance, in oral squamous cell carcinoma cells, capsaicin enhances autophagy, which is linked to the downregulation of ribophorin II, a protein involved in the proper functioning of the endoplasmic reticulum. nih.gov

The mechanisms underlying capsaicin-induced autophagy involve several signaling pathways. Studies have shown its ability to activate transcription factor EB (TFEB), a primary regulator of autophagy and lysosome biogenesis. frontiersin.org Upon activation by capsaicin, TFEB translocates to the nucleus, where it promotes the transcription of genes related to autophagy. frontiersin.org This TFEB-mediated pathway has been demonstrated to be a key factor in the clearance of intracellular pathogens like Shigella flexneri. frontiersin.org Furthermore, research in human breast cancer cells indicates that capsaicin-induced autophagy is regulated by p38 and ERK mitogen-activated protein kinases (MAPKs). researchgate.net In this context, autophagy appears to play a protective role, retarding cell death by mitigating endoplasmic reticulum (ER) stress-mediated apoptosis. researchgate.net

Cellular Uptake and Intracellular Transport Mechanisms of Capsaicin

The entry of capsaicin into cells and its subsequent movement within them are critical for its biological effects. As a lipophilic molecule, capsaicin can be passively absorbed through the cell membrane. nih.govnih.gov Studies using Caco-2 cells, a model for the intestinal epithelium, have shown that capsaicin can reduce the uptake of fatty acids. rsc.org

The efficiency of capsaicin's uptake and transport can be influenced by delivery systems. For example, encapsulating capsaicin in nanomicelles, such as those formed from pea albumin, has been shown to enhance its cellular uptake and transcellular transport. nih.gov This enhanced transport involves pathways associated with the endoplasmic reticulum and Golgi apparatus. nih.gov Following uptake, the intracellular distribution of capsaicin has been observed throughout the cytoplasm. nih.gov While some of its effects are mediated by the transient receptor potential vanilloid 1 (TRPV1), a non-selective ion channel, other biological functions of capsaicin occur through TRPV1-independent pathways. nih.govrsc.org

Pre-clinical Investigations of Biological Activities

Antioxidant Mechanisms and Free Radical Scavenging Activity

Capsaicin demonstrates significant antioxidant properties through multiple mechanisms. It can directly scavenge free radicals and enhance the body's endogenous antioxidant defenses. spandidos-publications.com In vitro studies have confirmed its ability to scavenge radicals such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govinformaticsjournals.co.in The IC50 value, which represents the concentration required to scavenge 50% of radicals, for capsaicin against ABTS radical has been reported as 187.7 µM. nih.gov

Beyond direct scavenging, capsaicin can alleviate oxidative stress by preventing the oxidation of glutathione (B108866), a crucial intracellular antioxidant. spandidos-publications.com Preclinical studies in animal models have shown that capsaicin administration can protect erythrocytes from oxidative stress by increasing total antioxidant potential and glutathione levels. researchgate.net It has also been shown to positively influence the activity of antioxidant enzymes like glutathione peroxidase. researchgate.net

| Mechanism | Finding | Radical/Molecule Involved | Reference |

|---|---|---|---|

| Direct Scavenging | High scavenging activity with an IC50 value of 187.7 µM. | ABTS Radical | nih.gov |

| Direct Scavenging | Demonstrated significant free radical scavenging effects. | DPPH Radical | informaticsjournals.co.in |

| Enzyme Modulation | Increased plasma glutathione peroxidase activity. | Glutathione Peroxidase | researchgate.net |

| Cellular Protection | Prevents reactive oxygen species from oxidizing glutathione. | Glutathione (GSH) | spandidos-publications.com |

Anti-inflammatory Action in Cellular Models

Capsaicin exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. In cellular models using macrophages, capsaicin has been shown to significantly inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), when stimulated by lipopolysaccharide (LPS). hogrefe.com

A primary mechanism for this anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. hogrefe.comnih.gov In the context of Helicobacter pylori infection, capsaicin has been found to decrease the transcription of inflammatory cytokines and microRNAs regulated by NF-κB. nih.gov By inhibiting this pathway, capsaicin prevents the transcription of numerous genes involved in the inflammatory response. hogrefe.com Studies have also demonstrated that capsaicin can reduce Akt phosphorylation, further confirming its anti-inflammatory capabilities in infected tissues. nih.gov In fibroblast cell models related to wound healing, capsaicin treatment decreased IL-6 expression, suggesting its role in suppressing inflammatory responses during tissue repair. spandidos-publications.com

| Cell Model | Key Finding | Signaling Pathway/Mediator | Reference |

|---|---|---|---|

| Mouse Peritoneal Macrophages | Significantly inhibited mRNA and protein expression of IL-6 and TNF-α. | IL-6, TNF-α | hogrefe.com |

| Gastric Epithelial Cells (H. pylori-infected) | Decreased NF-κB-regulated transcription of inflammatory cytokines. | NF-κB | nih.gov |

| Gastric Epithelial Cells (MKN-45) | Inhibited IL-8 production induced by H. pylori infection. | IL-8, NF-κB | jmb.or.kr |

| Fibroblasts (in vitro) | Decreased Interleukin-6 (IL-6) expression. | IL-6 | spandidos-publications.com |

| Adipose Tissue (from obese mice) | Suppresses IL-6 and MCP-1 gene expression and protein release. | IL-6, MCP-1 | nih.gov |

Antimicrobial Effects against Pathogenic Microorganisms (e.g., H. pylori, Streptococcus pyogenes)

Capsaicin has demonstrated notable antimicrobial activity against a range of pathogenic bacteria, including those with significant clinical relevance due to antibiotic resistance. mdpi.com

Helicobacter pylori : This bacterium is a primary cause of gastric ulcers and is increasingly resistant to conventional antibiotics. mdpi.comresearchgate.net In vitro studies have shown that capsaicin exerts a bacteriostatic effect on H. pylori, inhibiting its growth at concentrations as low as 25 µg/mL. mdpi.com It also demonstrates bactericidal activity at higher concentrations. jmb.or.kr Research indicates that capsaicin's antimicrobial action against H. pylori contributes to the reduction of gastric inflammation and tissue damage associated with the infection. nih.govsemanticscholar.org

Streptococcus pyogenes : Also known as Group A Streptococcus (GAS), this pathogen can cause a variety of infections. Capsaicin has been shown to have a potent bactericidal effect against S. pyogenes, including strains that are resistant to antibiotics like erythromycin. nih.govnih.gov The minimum inhibitory concentrations (MICs) for capsaicin against S. pyogenes typically range from 64 to 128 µg/mL. nih.govnih.gov The minimum bactericidal concentration (MBC) values are often equal to or very close to the MIC values, indicating a strong killing effect. nih.gov

| Pathogen | Activity Type | Effective Concentration (MIC/MBC) | Reference |

|---|---|---|---|

| Helicobacter pylori | Bacteriostatic | Effective at 25-50 µg/mL | mdpi.com |

| Helicobacter pylori | Bacteriostatic | MIC: 0.0625 mg/mL (62.5 µg/mL) | researchgate.net |

| Streptococcus pyogenes (Erythromycin-Resistant) | Bactericidal | MIC: 64–128 µg/mL | nih.govnih.gov |

| Streptococcus pyogenes | Bactericidal | MIC: 15 µg/mL, MBC: 20 µg/mL |

Anti-virulence Properties in Bacterial Systems

In addition to directly inhibiting bacterial growth, capsaicin can also disarm pathogens by targeting their virulence factors. This anti-virulence approach is a promising strategy as it may exert less selective pressure for the development of resistance. frontiersin.org

Capsaicin's anti-virulence effects are multifaceted. It can inhibit the production of critical toxins in various bacteria. For example, at sublethal concentrations, capsaicin has been found to repress the transcription of genes responsible for producing cholera toxin in Vibrio cholerae. nih.govnih.gov In Streptococcus pyogenes, capsaicin significantly reduces hemolytic activity, which is the ability to lyse red blood cells, a key virulence trait. nih.govnih.gov Furthermore, it can dramatically inhibit the ability of S. pyogenes to invade host epithelial cells, effectively turning a highly invasive strain into a non-invasive one. nih.govnih.gov Other anti-virulence mechanisms include the inhibition of biofilm formation and the reduction of bacterial adhesion to host cells. mdpi.comnih.gov

| Bacterial System | Virulence Factor/Process Affected | Observed Effect | Reference |

|---|---|---|---|

| Streptococcus pyogenes (GAS) | Cell Invasiveness | Dramatically reduced invasion of A549 epithelial cells. | nih.govnih.gov |

| Streptococcus pyogenes (GAS) | Hemolytic Activity | Significantly reduced. | nih.govnih.gov |

| Vibrio cholerae | Cholera Toxin Production | Inhibited production of cholera toxin. | nih.govnih.gov |

| Group A Streptococci | Biofilm Formation & Adhesion | Affected biofilm formation and epithelial cell adhesion. | mdpi.com |

Analytical Methodologies for Capsaicinol Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating and identifying capsaicinol from complex matrices, often serving as a preliminary step or a primary analytical tool.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is widely regarded as a highly reliable and rapid method for the determination of capsaicinoids, a class of compounds to which this compound belongs usamv.roresearchgate.net. Preliminary purification of extracts, often using techniques like Thin-Layer Chromatography (TLC) or Column Chromatography, may precede HPLC analysis to enhance separation efficiency and reduce matrix interference usamv.ro.

Specific HPLC conditions have been developed for the optical resolution of (+)- and (-)-capsaicinol from racemic mixtures using chiral columns. An exemplary method utilized a Chiracell OJ-H column (4.6 mm i.d. × 150 mm) with a solvent system of hexane (B92381)/isopropanol (IPA) at a ratio of 70/30. The flow rate was maintained at 1 mL/min, and detection was performed at a UV wavelength of 280 nm tandfonline.com. This method was also applied to quantify reaction products and remaining capsaicin (B1668287) during the optimization of this compound synthesis tandfonline.com.

Furthermore, HPLC has been employed to investigate the stability of capsinoids, such as vanillyl nonanoate (B1231133) (a synthetic capsinoid model), in various solvents by monitoring quantitative changes acs.org. For the general analysis of capsaicinoids, including capsaicin and dihydrocapsaicin (B196133), HPLC systems equipped with Photodiode Array (PDA) detectors offer effective chromatographic separation and quantification, demonstrating excellent retention time repeatability and linearity over a wide concentration range (e.g., 1-100 ppm) perkinelmer.com. Typical HPLC parameters for capsaicinoid analysis, which can be adapted for this compound, include a CrestPak C18S column (4.6 mm ID × 150 mm L, 5 µm particle size), using a gradient elution with 1% acetic acid/acetonitrile (B52724) (50/50) as Eluent A and acetonitrile as Eluent B. A flow rate of 1.0 mL/min and a column temperature of 40°C are commonly applied, with detection at 280 nm jascoinc.com.

Table 1: Representative HPLC Parameters for this compound and Capsaicinoid Analysis

| Parameter | This compound Optical Resolution tandfonline.com | General Capsaicinoid Analysis jascoinc.com |

| Column | Chiracell OJ-H (4.6mm i.d. x 150mm) | CrestPak C18S (4.6mm ID x 150mm L, 5µm) |

| Mobile Phase | Hexane/IPA = 70/30 | Eluent A: 1% Acetic acid/Acetonitrile (50/50); Eluent B: Acetonitrile |

| Flow Rate | 1 mL/min | 1.0 mL/min |

| Detection | UV 280 nm | UV 280 nm |

| Column Temp. | Not specified | 40°C |

| Injection Volume | Not specified | 20 µL |

| Gradient | Isocratic | 0 min (100/0), 15 min (100/0), 15.05 min (0/100), 20.00 min (0/100), 20.05 min (100/0) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another valuable technique for the analysis of capsaicinoids usamv.roresearchgate.net. GC-Mass Spectrometry (GC-MS) has been utilized to investigate variations in the composition of capsaicinoids during the ripening process of chili peppers. In such applications, nine different capsaicinoids were quantified after silyl (B83357) derivatization, a process that enhances their volatility for GC analysis wiley.com.

A sensitive and precise GC method has been developed for the analysis of capsaicin, which can be adapted for other capsaicinoids like this compound. This method employed a (5% phenyl)-methylpolysiloxane column (30 m length, 250 µm internal diameter, 0.25 µm film thickness) coupled with Flame Ionization Detection (FID). The temperature program typically starts at 220°C for 1 minute, ramps up at 5°C/min to 270°C, and holds for 10 minutes. This method demonstrated high recovery rates (over 92% for capsaicin) and good linearity over a range of 1 to 250 µg/mL nih.gov.

Table 2: Representative GC Parameters for Capsaicin Analysis (Adaptable for this compound) nih.gov

| Parameter | Value |

| Column | (5% phenyl)-methylpolysiloxane |

| Column Dimensions | 30 m length, 250 µm ID, 0.25 µm film thickness |

| Detector | Flame Ionization Detection (FID) |

| Temperature Program | Initial 220°C for 1 min, ramp at 5°C/min to 270°C, hold for 10 min |

| Detection Limit | 1.0 µg/g |

| Lower Determination Limit | 5.0 µg/g |

| Linearity Range | 1 to 250 µg/mL |

Thin-Layer Chromatography (TLC) in Initial Separations

Thin-Layer Chromatography (TLC) serves as a simple and effective method for the initial separation and analysis of capsaicinoids usamv.roresearchgate.net. It is often employed for preliminary purification of extracts before more advanced chromatographic techniques like HPLC usamv.ro. TLC on silica (B1680970) gel, using a developing solvent mixture of petroleum ether (40-60°C), chloroform, and acetonitrile in a ratio of 40:45:15, has been successfully used for the separation of capsaicin nih.gov. Furthermore, synthetic this compound has been identified and confirmed by direct comparison with natural material using silica gel TLC tandfonline.com. TLC is also valuable for separating antioxidant fractions from various plant extracts, which can then be subjected to further identification processes mun.ca.

Mass Spectrometry (MS) for Characterization and Quantification

Mass Spectrometry (MS) techniques are indispensable for the definitive characterization and precise quantification of this compound, offering high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS), is a powerful tool for identifying and quantifying this compound in complex biological and food samples. This compound has been identified in Capsicum annuum extracts using UHPLC-HRMS/MS, characterized by a specific mass-to-charge ratio (m/z) of 320.186 and a retention time (Rt) of 18.88 researchgate.netresearchgate.netmdpi.comnih.gov.

LC-MS and LC-MS/MS are considered highly effective for the accurate identification and quantification of capsaicin and its metabolites frontiersin.orgnih.gov. LC-MS/MS offers a significantly lower limit of quantification compared to LC-MS, demonstrating a tenfold improvement (e.g., 1 ng/mL for LC-MS/MS versus 10 ng/mL for LC-MS for capsaicinoids) uodiyala.edu.iq. These hyphenated techniques enable fast, easy, and reproducible determination of capsaicinoid content, often integrating sample preparation with direct separation and detection chromatographyonline.com. Robust reversed-phase monolithic silica capillary columns can be used for capsaicinoid separation prior to direct transfer to the MS system chromatographyonline.com. The use of MS-MS analysis allows for the generation of fragment ions, which are crucial for confirming chemical structures by comparing them with data from comprehensive databases like NORMAN MassBank, mzCloud, and PubChem mdpi.com.

Table 3: UHPLC-HRMS/MS Identification Data for this compound researchgate.netresearchgate.netmdpi.comnih.gov

| Compound | m/z (precursor ion) | Retention Time (Rt) (min) |

| This compound | 320.186 | 18.88 |

Identification of this compound Metabolites using Advanced MS Techniques

Advanced MS techniques play a critical role in the identification and quantification of this compound metabolites, providing insights into its metabolic pathways in biological systems. MS enables the accurate measurement of metabolite concentrations, tracking their trends, and precisely identifying their structures and types frontiersin.org. While specific detailed studies on this compound metabolites are less extensively documented than for capsaicin, the general application of MS for capsaicinoid metabolites is well-established frontiersin.orgnih.gov. One identified metabolite is "this compound sulphate," which has been mentioned as a urinary biomarker, indicating its presence in biological samples and the potential for its detection using advanced MS methods core.ac.uk. These techniques are crucial for deciphering the complex metabolic fate of this compound in vivo.

Future Research Directions in Capsaicinol Studies

Advanced Biosynthetic Engineering for Enhanced Capsaicinol Production

Current research pathways are exploring innovative approaches to increase the sustainable and efficient production of this compound. Biosynthetic engineering offers promising avenues, building upon successes seen with related capsaicinoids. The biosynthesis of capsaicinoids in Capsicum plants involves intricate phenylpropanoid and fatty acid pathways. nih.govresearchgate.net

Future research will likely focus on:

Metabolic Pathway Engineering: Optimizing the native biosynthetic pathways in Capsicum species or reconstructing these pathways in heterologous systems, such as microbial hosts (e.g., Saccharomyces cerevisiae or E. coli), to achieve higher yields of this compound. nih.govgoogle.com This involves identifying and overexpressing key enzymes or introducing entire gene cascades responsible for this compound synthesis.

Plant Bioengineering: Utilizing synthetic biology to engineer other plant species, such as tomatoes, to produce capsaicinoids by introducing and expressing the necessary chili pepper genes. openplant.org This approach could be extended to this compound, potentially leading to novel plant-based production platforms.

Cell Culture Optimization: Further improving in vitro plant cell culture techniques, including the use of immobilized plant cells, which have demonstrated significantly higher yields for capsaicin (B1668287) production compared to freely suspended cells. nih.govuodiyala.edu.iq Research will aim to apply these immobilization strategies specifically for this compound.

Precursor Feeding Strategies: Refining the in vitro synthesis by optimizing the incorporation of biosynthetic precursors and intermediates, such as phenylalanine, ferulic acid, and vanillylamine (B75263), into cell or tissue cultures. nih.gov

These advanced biosynthetic engineering efforts are critical for overcoming the limitations of natural extraction and ensuring a consistent, scalable supply of this compound for further research and potential applications.

Rational Design and Synthesis of Novel this compound Analogues with Modulated Bioactivities

The structural similarity of this compound to capsaicin, coupled with its distinct properties (e.g., lower pungency, antioxidant activity), makes it an excellent scaffold for the rational design of novel analogues. tandfonline.comresearchgate.net The goal is to create compounds with enhanced or specific bioactivities while minimizing undesirable effects.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to precisely map how structural modifications to the this compound backbone influence its interaction with molecular targets and modulate its biological effects. This involves synthesizing a library of derivatives and systematically evaluating their activities. researchgate.netnih.gov

Targeted Analogue Synthesis: Designing and synthesizing second-generation this compound analogues with specific therapeutic aims, such as improved antioxidant capacity, enhanced anti-inflammatory properties, or selective modulation of ion channels other than TRPV1. nih.govresearchgate.net Methods like condensation of vanillylamine with various acyl chlorides offer versatile synthetic routes. researchgate.net

Bioisosteric Replacement and Molecular Modification: Employing bioisosterism and other molecular modification strategies to alter physicochemical properties (e.g., lipophilicity, metabolic stability) and improve pharmacokinetic profiles without losing desired bioactivity. nih.gov

High-Throughput Screening and Combinatorial Chemistry: Utilizing high-throughput screening platforms in conjunction with combinatorial chemistry to rapidly synthesize and evaluate large numbers of this compound derivatives, accelerating the discovery of lead compounds with optimized bioactivities.

This area of research is crucial for developing this compound-derived compounds with tailored pharmacological profiles for diverse applications.

Elucidation of Undiscovered Molecular Targets and Downstream Signaling Events

While this compound, like capsaicin, is known to interact with the Transient Receptor Potential Cation Channel Vanilloid Subfamily Member 1 (TRPV1), its full spectrum of molecular targets and the intricate downstream signaling pathways remain largely unexplored. tandfonline.comresearchgate.netnih.gov Understanding these mechanisms is fundamental to fully realizing this compound's therapeutic potential.

Future research will focus on:

Identification of Novel Receptors and Enzymes: Employing advanced proteomic and genomic techniques (e.g., target fishing, phenotypic screening, omics-based approaches) to identify previously undiscovered protein targets or enzymes that interact directly or indirectly with this compound.

Mapping Signaling Cascades: Delineating the complete downstream signaling events triggered by this compound's interaction with its targets. This includes investigating its effects on various cellular pathways, gene expression, and protein phosphorylation. Capsaicinoids, for instance, are known to influence metabolic rate, alter molecular metabolic signaling, and regulate hunger, satiety, and catecholamine release. nih.gov

Mechanism of Antioxidant Action: Deepening the understanding of the specific molecular mechanisms underlying this compound's antioxidant activity, including its role in scavenging free radicals, modulating antioxidant enzymes, or influencing cellular redox balance.

Cross-talk with Other Pathways: Investigating how this compound's actions intersect with or modulate other physiological pathways, such as inflammatory responses, metabolic regulation, or neurological functions, beyond its direct interaction with TRPV1.

A comprehensive understanding of this compound's molecular pharmacology will pave the way for its targeted application in various health contexts.

Development of in Vitro and in Vivo Models for Mechanistic Investigations

The accurate and reliable investigation of this compound's biological effects necessitates the development and refinement of sophisticated in vitro and in vivo models. These models are essential for confirming molecular targets, elucidating mechanisms of action, and validating potential therapeutic applications.

Future research directions include:

Advanced in Vitro Cellular Models: Developing more physiologically relevant in vitro models, such as 3D cell cultures, organoids, or microfluidic systems, that better mimic the complexity of human tissues and organs. Current studies utilize various cell lines, including cancer cell lines (e.g., B16F10, SK-MEL-28, NCI-H1299, NCI-H460, SK-BR-3, MDA-MB-231, HepG2, DU145, LoVo) for cytotoxicity assessments. nih.govresearchgate.netmdpi.com

Disease-Specific in Vivo Models: Establishing and characterizing specific in vivo animal models that accurately reflect human disease states where this compound might offer therapeutic benefits (e.g., models for oxidative stress-related diseases, specific inflammatory conditions, or metabolic disorders). Animal models such as rats have been used to study adrenaline secretion in response to this compound. tandfonline.comnih.gov

High-Resolution Imaging and Omics Integration: Integrating advanced imaging techniques (e.g., live-cell imaging, super-resolution microscopy) and multi-omics data (genomics, proteomics, metabolomics) with in vitro and in vivo studies to provide a holistic view of this compound's effects at cellular and systemic levels.

Translational Models: Developing models that bridge the gap between preclinical research and clinical application, ensuring that findings from in vitro and in vivo studies are more readily translatable to human health.

The continuous evolution of these models will provide more robust platforms for mechanistic investigations and preclinical evaluation of this compound.

Computational Chemistry and Artificial Intelligence Applications in this compound Research

The burgeoning fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize this compound research by accelerating discovery, optimizing design, and enhancing the understanding of its properties and interactions.

Key areas for future application include:

Virtual Screening and Drug Design: Utilizing computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, to virtually screen large chemical libraries for potential this compound analogues with desired properties. nih.govepfl.ch AI-driven algorithms can efficiently sample vast chemical spaces to identify promising candidates. epfl.ch

Predictive Modeling of Bioactivity: Employing machine learning (ML) algorithms to build predictive models that can forecast the bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects of novel this compound analogues based on their chemical structures. d-nb.inforesearchgate.net

Biosynthetic Pathway Optimization: Applying AI and ML to analyze complex biological data from biosynthetic engineering efforts, identifying bottlenecks in production pathways, and suggesting optimal genetic modifications or fermentation conditions for enhanced this compound yield.

Elucidation of Molecular Mechanisms: Using advanced computational methods, including quantum mechanics/molecular mechanics (QM/MM) simulations and AI-driven analyses of protein-ligand interactions, to gain atomic-level insights into how this compound binds to its targets and triggers downstream signaling events. epfl.chnih.gov Explainable AI (XAI) tools are also emerging to provide interpretable insights from complex models. nih.gov

Data-Driven Discovery: Leveraging AI for the analysis of large experimental datasets (e.g., high-throughput screening data, omics data) to uncover hidden patterns, identify correlations, and generate new hypotheses regarding this compound's biological activities and therapeutic applications. researchgate.net

The integration of computational chemistry and AI will significantly enhance the efficiency and scope of future this compound research, enabling faster discovery and development of novel compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.